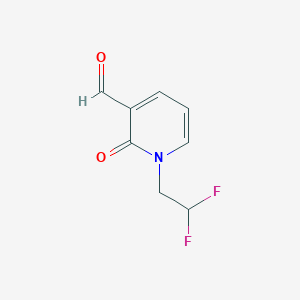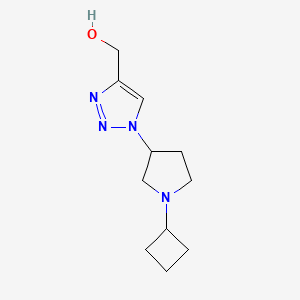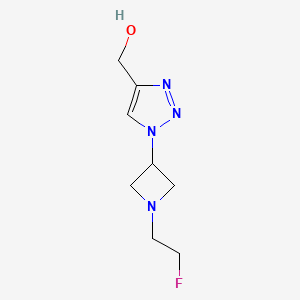
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound belonging to the class of azetidines and triazoles. This compound's unique structure combines a four-membered azetidine ring with a 1H-1,2,3-triazole ring, connected via a methanol group. Its distinctive chemical properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Azetidine Ring: : Typically, the synthesis begins with the creation of the azetidine ring. A common starting material might be a 2-fluoroethylamine, which undergoes cyclization to form the azetidine structure.
Triazole Ring Synthesis: : Independently, the triazole ring is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction. An azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring.
Coupling of Rings: : The azetidine and triazole rings are then coupled through a methanol linker. This step might involve the reaction of a hydroxymethyltriazole with a halogenated azetidine under basic conditions to form the final compound.
Industrial Production Methods: Industrial production may scale up the aforementioned synthetic routes, emphasizing efficient catalysis and high-yield reaction conditions. The use of continuous flow reactors for the "click" reaction can enhance scalability and ensure consistency in product quality. Stringent purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or ketones under specific conditions.
Reduction: : Reduction reactions can be carried out, affecting the triazole ring or any reducible side chains, potentially altering the overall electronic properties of the molecule.
Substitution: : The azetidine ring, being strained, is prone to nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Oxidation: : Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) or hydrogen gas under mild conditions.
Substitution: : Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF (Dimethylformamide).
Oxidation might yield fluoroethanal derivatives.
Reduction can lead to altered triazole or azetidine rings with changed electron densities.
Substitution typically produces various functionalized azetidines or triazoles.
Scientific Research Applications
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has diverse applications across multiple scientific fields:
Chemistry:Utilized as a building block in the synthesis of complex molecules.
Employed in studies exploring reaction mechanisms and intermediates due to its unique structure.
Acts as a molecular probe in biological studies to investigate enzyme functions.
Used in biochemical assays due to its reactivity and specificity.
Investigated for its potential anti-cancer, anti-viral, and anti-bacterial properties.
Utilized in the development of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism by which (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects can vary based on its application:
Molecular Targets and Pathways:In medicinal applications, it may target specific enzymes or receptors, modulating their activity.
The fluoroethyl group can enhance its binding affinity to certain biological targets, influencing the pathways involved.
Interaction with cellular pathways involving triazole-binding proteins.
Modulation of oxidative stress pathways due to potential redox activity.
Comparison with Similar Compounds
Uniqueness:
The combination of azetidine and triazole rings connected by a methanol group is relatively unique, providing distinct chemical and biological properties.
The presence of the fluoroethyl group can enhance its stability and binding characteristics compared to non-fluorinated analogs.
(1-(1-(2-Chloroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Similar structure but with a chloro group instead of a fluoro group.
(1-(1-(2-Hydroxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Hydroxyethyl variant with different reactivity.
(1-(1-(2-Methoxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Methoxyethyl variant potentially altering its pharmacokinetic properties.
Properties
IUPAC Name |
[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNFIHSILOIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)


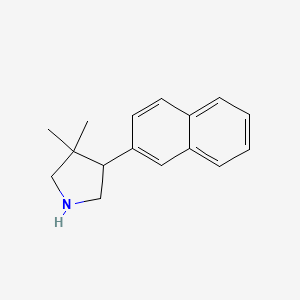
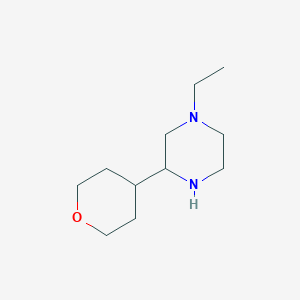

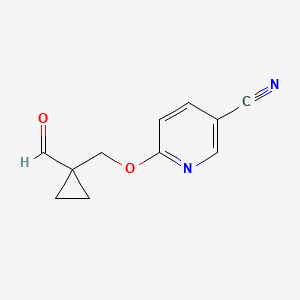
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)



